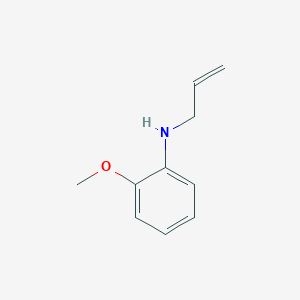
Allyl-(2-methoxy-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl-(2-methoxy-phenyl)-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Allyl-(2-methoxy-phenyl)-amine belongs to a class of compounds known for their diverse biological activities. Research indicates that similar compounds exhibit significant pharmacological properties, including:
- Antidepressant Activity : Compounds with structural similarities have shown potential as antidepressants, likely due to their ability to modulate neurotransmitter systems in the brain.
- Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, phenoxy derivatives have been evaluated for their cytotoxic effects against human cancer cells, showing promising results in inhibiting cell proliferation .
- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties, with findings suggesting effectiveness against both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways .
Case Studies in Medicinal Applications
Polymer Science Applications
This compound has been utilized in the development of advanced materials, specifically in the modification of resins. Research indicates:
- Bismaleimide Resins : The compound has been incorporated into modified bismaleimide resins, enhancing their thermal stability and mechanical properties. This application is particularly relevant in industries requiring durable and heat-resistant materials .
Key Features of Modified Resins
Other Notable Applications
Beyond medicinal and polymer applications, this compound has potential uses in:
- Agricultural Chemistry : Similar compounds are being explored for their pesticidal properties, offering alternatives to traditional agrochemicals.
- Cosmetic Formulations : Given its biological activity, there is potential for use in skincare products aimed at anti-aging or therapeutic benefits.
Propiedades
Número CAS |
15258-47-6 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-methoxy-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-8-11-9-6-4-5-7-10(9)12-2/h3-7,11H,1,8H2,2H3 |
Clave InChI |
WOLSRQSRNULXLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC=C |
SMILES canónico |
COC1=CC=CC=C1NCC=C |
Sinónimos |
ALLYL-(2-METHOXY-PHENYL)-AMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















